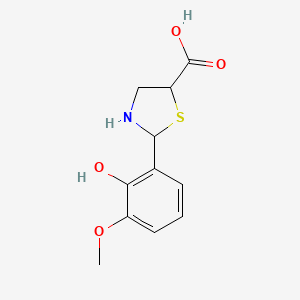

2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-7-4-2-3-6(9(7)13)10-12-5-8(17-10)11(14)15/h2-4,8,10,12-13H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGSVBVRMVVMDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C2NCC(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as the use of water as a solvent and biopolymer-based solid acid catalysts, are also employed to minimize environmental impact and improve the sustainability of the process .

Chemical Reactions Analysis

Ring-Opening Reactions

The thiazolidine ring undergoes acid-catalyzed ring-opening via iminium/sulfonium intermediates, enabling rearrangements or functionalization.

Key Pathways:

Example :

Under reflux in toluene, the compound rearranges to form a fused oxathiane–γ-lactam system with inversion at C-2 (confirmed by X-ray) .

Oxidation Reactions

The sulfur atom in the thiazolidine ring is susceptible to oxidation:

| Oxidizing Agent | Product | Application Notes |

|---|---|---|

| H | ||

| O | ||

| Sulfoxide derivatives | Potential prodrug activation | |

| KMnO |

text| Sulfone derivatives | Requires strong acidic conditions[6] |

Mechanism :

Condensation Reactions

The carboxylic acid group participates in hydrazide formation and Schiff base synthesis :

Example :

Condensation with hydrazine yields hydrazide derivatives showing potent activity against Mycobacterium tuberculosis .

pH-Dependent Tautomerization

The compound exhibits ring-chain tautomerism in acidic/basic media:

-

Acidic conditions : Favors open-chain iminium ion.

-

Neutral/basic conditions : Stabilizes the thiazolidine ring .

Impact : Tautomerization influences reactivity in biological systems, such as HS release in oxidative stress .

Epimerization and Stereochemical Dynamics

-

C-2 epimerization occurs under acidic reflux (e.g., in toluene), leading to inverted configurations (e.g., R → S) .

-

DFT calculations support a mechanism involving sulfonium ion intermediates and α-hydrogen exchange .

Biological implication : Stereochemistry affects binding to targets like tyrosinase and antioxidant enzymes .

Decomposition Pathways

Scientific Research Applications

Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. For instance, the compound's derivatives were evaluated for their ability to scavenge free radicals, with findings indicating effective inhibition of oxidative stress markers. The IC50 values for antioxidant activity were reported as low as 16.5 µM, suggesting strong potential for therapeutic applications in oxidative stress-related conditions .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis; thus, inhibitors of this enzyme are valuable in treating hyperpigmentation disorders. Molecular docking studies have shown that 2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid can bind effectively to the active site of mushroom tyrosinase, exhibiting promising inhibitory activity . This suggests potential applications in cosmetic formulations aimed at skin lightening.

Cytotoxicity Against Cancer Cells

The compound has been investigated for its cytotoxic effects against various cancer cell lines. For example, derivatives of this compound displayed significant cytotoxicity against M-HeLa cells (cervical adenocarcinoma), with selectivity indices indicating a higher efficacy compared to standard chemotherapeutic agents like Sorafenib . Such findings position this compound as a candidate for further development in cancer therapeutics.

Toxicological Studies

Toxicological assessments using zebrafish embryos revealed that exposure to varying concentrations of the compound resulted in developmental abnormalities and increased mortality rates. The median lethal concentrations (LC50) were determined to be approximately 1.106 mM for 48 hours and 0.804 mM for 96 hours, indicating a need for careful evaluation when considering therapeutic applications .

Summary of Findings

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes .

Comparison with Similar Compounds

HPPTCA [2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic Acid]

- Structural Differences: Replaces the phenyl group with a pyridyl ring substituted with phosphonooxymethyl (-CH₂PO₃H) and methyl (-CH₃) groups. Contains a phosphonate moiety, enhancing solubility in aqueous environments compared to the methoxy-phenyl group in the target compound.

- Biological Relevance: Formed via non-enzymatic condensation of Cys and PLP in vivo, detected in human plasma using GC-MS .

(4S)-2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic Acid

5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione

- Key Features :

Functional and Pharmacological Comparisons

Reactivity and Stability

- The target compound’s hydroxyl and methoxy groups may enhance stability via intramolecular hydrogen bonding, contrasting with HPPTCA’s phosphate group, which increases hydrophilicity and susceptibility to enzymatic hydrolysis .

Biological Activity

2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from recent studies and highlighting key research outcomes.

Chemical Structure and Properties

The compound features a thiazolidine ring structure with a hydroxyl and methoxy group on the phenyl moiety, contributing to its biological properties. The presence of these functional groups is essential for the compound's interaction with biological targets.

Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. For instance, a study reported an IC50 value of 18.27 ± 1.1 µg/mL for one derivative, indicating strong free radical scavenging ability compared to ascorbic acid (IC50 = 7.83 ± 0.5 µg/mL) . The antioxidant activity is attributed to the presence of hydroxyl groups that can donate protons and neutralize free radicals.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of thiazolidine derivatives have been evaluated against various cancer cell lines. In one study, compounds similar to this compound showed moderate cytotoxicity against prostate adenocarcinoma (PC3) and human liver cells (Chang liver) . The leading compounds demonstrated significantly higher cytotoxicity against M-HeLa cells compared to standard treatments like Sorafenib.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and inhibition of this enzyme can have therapeutic implications in skin-related disorders. Several thiazolidine derivatives have shown potential as tyrosinase inhibitors, with IC50 values ranging from 16.5 µM to over 256 µM depending on the structural modifications . The presence of hydroxyl and methoxy groups at strategic positions enhances binding affinity to the enzyme.

Toxicological Studies

While exploring the beneficial effects, it is crucial to assess the safety profile of thiazolidine derivatives. A study conducted on zebrafish embryos revealed developmental defects such as pericardial edema and tail malformations when exposed to certain concentrations of thiazolidine derivatives . These findings underscore the need for careful dose management in therapeutic applications.

Case Studies

- Zebrafish Developmental Study : In an experiment involving varying concentrations (0.1 mM to 0.6 mM), significant developmental abnormalities were noted at higher doses, leading to increased mortality rates and morphological defects .

- Antioxidant Efficacy : A comparative analysis showed that certain thiazolidine derivatives had antioxidant activities comparable to established antioxidants like ascorbic acid, suggesting their potential use in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Hydroxy-3-methoxyphenyl)thiazolidine-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between cysteine derivatives and aldehydes. For instance, a study demonstrated the reaction of cysteine with pyridoxal 5′-phosphate (PLP) to form thiazolidine derivatives under aqueous conditions . Optimization of pH (near physiological pH), temperature (25–37°C), and stoichiometric ratios of reactants is critical. Impurities often arise from side reactions, such as oxidation of the thiazolidine ring, which can be minimized by inert atmosphere (N₂/Ar) and reducing agents like dithiothreitol (DTT). Characterization via NMR and X-ray crystallography confirms the stereochemistry and purity .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is validated for trace quantification in human plasma. Key steps include:

- Deproteinization : Ultrafiltration (3 kDa cutoff membranes).

- Derivatization : Treatment with N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) to enhance volatility .

- Calibration : Linear range of 1–20 µmol L⁻¹ with a limit of quantification (LOQ) at 1 µmol L⁻¹.

Alternative methods like HPLC-UV require ion-pairing reagents (e.g., tetrabutylammonium phosphate) to improve retention of polar carboxylic acids .

Q. How can structural and electronic properties of this compound be characterized to predict its reactivity?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···O and N–H···S interactions) .

- Computational modeling : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, aiding in understanding nucleophilic/electrophilic sites .

- Spectroscopy : FT-IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while ¹³C NMR identifies carboxylate (δ ~175 ppm) and aromatic carbons (δ 110–150 ppm) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

- Methodological Answer : Asymmetric catalysis using chiral auxiliaries or organocatalysts can achieve enantioselectivity. For example:

- Chiral Lewis acids : Scandium(III)-PyBOX complexes catalyze thiazolidine formation with >90% enantiomeric excess (ee) .

- Dynamic kinetic resolution : Racemic mixtures are resolved via enzyme-mediated acyl transfer (e.g., lipases in organic solvents) .

- Crystallization-induced asymmetry : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) improves optical purity .

Q. How can in vivo formation and stability of this compound be studied in mammalian systems?

- Methodological Answer :

- Isotopic labeling : ¹³C-cysteine or deuterated aldehydes track adduct formation via LC-MS/MS .

- Pharmacokinetic profiling : Intravenous/oral dosing in rodent models followed by serial plasma sampling quantifies bioavailability and half-life.

- Stability assays : Incubation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) assesses degradation pathways .

Q. What computational approaches elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Predicts binding affinity to targets like vitamin B6-dependent enzymes (e.g., PLP-binding proteins) .

- Molecular dynamics (MD) simulations : GROMACS trajectories (100 ns) analyze conformational stability in aqueous/lipid bilayers .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with inhibitory activity against pro-inflammatory cytokines .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Contradictions often arise from:

- Matrix effects : Plasma proteins (e.g., albumin) may sequester the compound, reducing free concentrations. Ultracentrifugation or equilibrium dialysis isolates unbound fractions .

- Redox sensitivity : Thiol-disulfide interchange in cell culture media alters activity. Use of redox buffers (e.g., glutathione/GSSG) stabilizes the thiazolidine ring .

- Species-specific metabolism : Comparative studies in human vs. murine hepatocytes identify interspecies metabolic differences (e.g., CYP450-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.